Beta-Adrenoceptor Binding Affinity: 100-Fold Stereoselectivity Advantage
The (S)-enantiomer exhibits approximately 100-fold higher affinity for β-adrenergic receptors than the (R)-enantiomer. While the racemate is a 1:1 mixture, the (S)-form is the exclusive driver of β-blockade at therapeutic concentrations [1]. This stereoselectivity is confirmed across β1, β2, and β3 subtypes, with log Kd values for (S)-propranolol of -8.16 (β1), -9.08 (β2), and -6.93 (β3) reported via radioligand displacement [2].
| Evidence Dimension | Relative β-adrenoceptor binding potency (S)- vs (R)-propranolol |
|---|---|
| Target Compound Data | (S)-propranolol: 100-fold more potent than (R)-propranolol; log Kd β1 = -8.16, β2 = -9.08, β3 = -6.93 |
| Comparator Or Baseline | (R)-propranolol: Binding potency defined as baseline (1); racemic propranolol: intermediate potency due to 50% inactive (R)-enantiomer |
| Quantified Difference | Approximately 100-fold higher affinity for the (S)-enantiomer over the (R)-enantiomer |
| Conditions | Competitive radioligand binding assays using recombinant human β-adrenoceptors |
Why This Matters
Procuring the pure (S)-enantiomer ensures that receptor occupancy directly correlates with β-blockade, whereas racemic material introduces 50% inactive mass that can confound binding calculations and dose-response interpretations.
- [1] Propranolol Hydrochloride FDA Package Insert. Physicians Total Care, Inc. (2010). Section: Enantiomers. View Source
- [2] PubMed Compound Summary: Levopropranolol. PubChem CID 91536. Log Kd values for β1, β2, β3 adrenergic receptors. View Source
